![molecular formula C13H18N6O2S2 B5069624 N,N'-(methylenedi-1,3,4-thiadiazole-5,2-diyl)bis(2-methylpropanamide) CAS No. 313957-86-7](/img/structure/B5069624.png)
N,N'-(methylenedi-1,3,4-thiadiazole-5,2-diyl)bis(2-methylpropanamide)
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Description
1,3,4-Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their wide range of biological properties, such as antimicrobial, antiarthropodal, fungicidal, and antisarcoptic activities .
Synthesis Analysis
1,3,4-Thiadiazoles can be synthesized using various methods. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles typically includes a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis
1,3,4-Thiadiazoles can undergo various chemical reactions due to the presence of multiple reactive sites in their structure. They can react with hydrazonoyl chloride derivatives to form targeted 1,3,4-thiadiazolyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazoles can vary widely depending on the specific compound. For example, the average mass of N,N’-Di(1,3,4-thiadiazol-2-yl)methanediamine, a related compound, is 214.271 Da .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-[5-[[5-(2-methylpropanoylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S2/c1-6(2)10(20)14-12-18-16-8(22-12)5-9-17-19-13(23-9)15-11(21)7(3)4/h6-7H,5H2,1-4H3,(H,14,18,20)(H,15,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJPXRMUJZQGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)CC2=NN=C(S2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147867 |
Source
|
Record name | Propanamide, N,N′-[methylenebis(1,3,4-thiadiazole-5,2-diyl)]bis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
313957-86-7 |
Source
|
Record name | Propanamide, N,N′-[methylenebis(1,3,4-thiadiazole-5,2-diyl)]bis[2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313957-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N,N′-[methylenebis(1,3,4-thiadiazole-5,2-diyl)]bis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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